![molecular formula C13H17N3O B4199751 N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide](/img/structure/B4199751.png)
N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide
Overview
Description
N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. Common methods include:
Debus-Radziszewski Synthesis: This method involves the reaction of o-phenylenediamine with formic acid or its derivatives.
Wallach Synthesis: This method involves the dehydrogenation of imidazolines.
Reaction with Aldehydes: The reaction of o-phenylenediamine with aromatic or aliphatic aldehydes in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves the use of metal triflates such as scandium triflate or ytterbium triflate as catalysts. Other methods include the use of sulfamic acid, hydrogen peroxide-hydrochloric acid, and various metal oxides .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Industry: Used in the development of optical devices such as optical switches and organic photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide involves its interaction with various molecular targets and pathways. The compound is known to bind to DNA grooves and exhibit DNA-cleavage properties mediated by peroxide . It also functions as a prodrug that must be activated by an NADH-dependent, mitochondrially localized, bacterial-like, type I nitroreductase .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(1-ethyl-1H-benzimidazol-2-yl)acetamide
- 3-(1-Methyl-1H-benzimidazol-2-yl)-2-(4-methylphenyl)quinazolin-4(3H)-one
- 4-Fluoro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide
Uniqueness
N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its ability to interact with DNA and function as a prodrug sets it apart from other benzimidazole derivatives .
Properties
IUPAC Name |
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-4-16-12-8-6-5-7-11(12)15-13(16)9(2)14-10(3)17/h5-9H,4H2,1-3H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCMDFKDUFYDJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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